molecular formula C₁₈H₂₀D₄O₅ B1141434 β-Zearalenol-d4 (Major) CAS No. 1778735-09-3

β-Zearalenol-d4 (Major)

Cat. No.: B1141434
CAS No.: 1778735-09-3
M. Wt: 324.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

β-Zearalenol-d4 (Major): is a deuterium-labeled derivative of β-Zearalenol, a mycotoxin produced by Fusarium species. This compound is primarily used as a stable isotope-labeled standard in analytical chemistry to study the metabolism and toxicokinetics of β-Zearalenol. The deuterium atoms in β-Zearalenol-d4 replace hydrogen atoms, making it useful for mass spectrometry analysis due to its distinct mass difference from the non-labeled compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-Zearalenol-d4 involves the incorporation of deuterium atoms into the β-Zearalenol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of β-Zearalenol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities and ensure the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: β-Zearalenol-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: β-Zearalenol-d4 is used as an internal standard in mass spectrometry to quantify β-Zearalenol in various samples. It helps in studying the metabolic pathways and degradation products of β-Zearalenol in different matrices .

Biology: In biological research, β-Zearalenol-d4 is used to investigate the toxicokinetics and bioavailability of β-Zearalenol in animal models. It aids in understanding the distribution, metabolism, and excretion of the mycotoxin .

Medicine: β-Zearalenol-d4 is employed in medical research to study the estrogenic effects of β-Zearalenol and its impact on human health. It helps in assessing the risk of exposure to β-Zearalenol and its potential role in endocrine disruption .

Industry: In the food and feed industry, β-Zearalenol-d4 is used to monitor and control the levels of β-Zearalenol contamination in agricultural products. It ensures the safety and quality of food and feed products by providing accurate analytical data .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: β-Zearalenol-d4 is unique due to its deuterium labeling, which provides a distinct mass difference for analytical purposes. This makes it an essential tool for accurate quantification and study of β-Zearalenol in various research fields .

Properties

CAS No.

1778735-09-3

Molecular Formula

C₁₈H₂₀D₄O₅

Molecular Weight

324.4

Synonyms

(3S,7S,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4;  (-)-β-Zearalenol-d4;  β-trans-Zearalenol-d4;  _x000B_

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.